molecular formula C24H24F3N3O3 B11457423 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide

Cat. No.: B11457423
M. Wt: 459.5 g/mol
InChI Key: KSZXLLSNBBIWPP-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a trifluoromethyl group, and a methoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and imidazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development .

Properties

Molecular Formula

C24H24F3N3O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H24F3N3O3/c1-33-19-15-9-8-14-18(19)21(31)29-23(24(25,26)27)22(32)30(17-12-6-3-7-13-17)20(28-23)16-10-4-2-5-11-16/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3,(H,29,31)

InChI Key

KSZXLLSNBBIWPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCCC4)C(F)(F)F

Origin of Product

United States

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